molecular formula C14H13NO B1595177 4-methyl-N-phenylbenzamide CAS No. 6833-18-7

4-methyl-N-phenylbenzamide

Cat. No.: B1595177
CAS No.: 6833-18-7
M. Wt: 211.26 g/mol
InChI Key: PQEOPHYIUYAVDQ-UHFFFAOYSA-N
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Description

4-Methyl-N-phenylbenzamide (C₁₄H₁₃NO, molecular weight: 211.264 g/mol) is a benzamide derivative featuring a para-methyl-substituted benzoyl group and an N-phenyl substituent . Its structure is characterized by a planar amide group (-C(=O)-NH-) linking two aromatic rings. Key physical properties include a melting point of 162–163°C , with ¹H NMR peaks at δ 2.41 (s, 3H, CH₃), 7.14–8.05 (aromatic protons), and a carbonyl resonance at 165.9 ppm in ¹³C NMR . The compound is synthesized via amide coupling reactions, such as HATU-mediated methods or Fe-mediated reduction of nitroarenes with acyl chlorides . Its applications span pharmaceutical intermediates and materials science due to its modular structure and hydrogen-bonding capacity .

Preparation Methods

Classical Condensation of 4-Methylbenzoic Acid with Aniline

The most common and well-documented method for synthesizing 4-methyl-N-phenylbenzamide involves the condensation of 4-methylbenzoic acid with aniline or substituted anilines. This method typically proceeds via the formation of an acid chloride intermediate, which then reacts with aniline to form the amide bond.

Key Steps:

  • Activation of 4-Methylbenzoic Acid: The acid is converted to its corresponding acid chloride using dehydrating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
  • Amide Formation: The acid chloride intermediate reacts with aniline in the presence of a base or catalyst to form this compound.

Typical Reaction Conditions:

Parameter Condition
Temperature 60–80°C
Solvent Dichloromethane, Toluene
Catalyst/Base Pyridine or triethylamine
Reaction Time Several hours (typically 4–12)

The reaction is often carried out under reflux to ensure complete conversion. Pyridine serves both as a catalyst and acid scavenger, improving yield and purity.

Yields: Reported yields range from 70% to 90% depending on purification methods and exact conditions.

Direct Amidation Using Coupling Reagents

An alternative to acid chloride intermediates involves direct coupling of 4-methylbenzoic acid with aniline using peptide coupling reagents. This method avoids the isolation of acid chlorides and is often preferred for milder reaction conditions.

Common Coupling Reagents:

  • N,N′-Diisopropylcarbodiimide (DIC)
  • N-Hydroxybenzotriazole (HOBt)

Procedure Highlights:

  • 4-Methylbenzoic acid is dissolved in an organic solvent such as dichloromethane.
  • DIC and HOBt are added to activate the carboxylic acid.
  • Aniline is introduced, and the mixture is stirred at room temperature for 8–12 hours.
  • The reaction mixture is quenched with aqueous base, extracted, dried, and purified by column chromatography.

Advantages:

  • Mild reaction conditions (room temperature).
  • Avoids corrosive reagents like thionyl chloride.
  • Suitable for sensitive functional groups.

Example Data:

Parameter Condition
Solvent Dichloromethane
Temperature Room temperature (20–25°C)
Reaction Time 8–12 hours
Purification Silica gel chromatography
Yield 65–75%

Fe-Mediated Synthesis from Nitroarenes and Acyl Halides

A more recent and innovative method involves the iron-mediated reductive amidation of nitroarenes with acyl halides. This one-pot procedure combines reduction and amidation steps, providing a streamlined synthesis of N-aryl amides including this compound.

Method Overview:

  • Nitrobenzene derivatives (e.g., nitroaniline) are reacted with acyl chlorides in the presence of iron powder and water.
  • The reaction is performed at moderate temperatures (~60°C) under air.
  • After reaction completion, the product is extracted and purified.

Advantages:

  • Avoids the need for preformed anilines.
  • Mild and selective conditions.
  • Environmentally friendly catalyst (iron).

Typical Reaction Conditions:

Parameter Condition
Temperature 60°C
Solvent Water/organic mixture
Catalyst Iron powder
Reaction Time ~36 hours

Industrial Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to optimize heat transfer, mixing, and reaction control. This approach enhances yield, purity, and reproducibility.

Key Features:

  • Precise temperature control (60–80°C).
  • Automated reagent feeding.
  • Efficient removal of by-products.
  • Scalable from lab to industrial scale.

Reaction Mechanism Insights

The core reaction mechanism for classical synthesis involves:

  • Formation of acid chloride intermediate from 4-methylbenzoic acid.
  • Nucleophilic attack by the amine nitrogen of aniline on the acid chloride carbonyl carbon.
  • Formation of a tetrahedral intermediate.
  • Elimination of chloride ion leading to amide bond formation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%)
Acid Chloride + Aniline SOCl₂ or PCl₃, pyridine, 60–80°C High yield, well-established 70–90
Direct Amidation with DIC/HOBt DIC, HOBt, dichloromethane, RT Mild conditions, no acid chloride 65–75
Fe-Mediated Reductive Amidation Nitroarenes, acyl chloride, Fe, 60°C One-pot, eco-friendly Moderate (~70)
Continuous Flow Industrial Setup Automated flow, controlled temp, 60–80°C Scalable, reproducible >85

Research Findings and Optimization Notes

  • Catalyst Selection: Acid catalysts such as sulfuric acid can increase yield by 20–30% in classical methods.
  • Solvent Effects: Polar aprotic solvents like DMF improve reaction efficiency and reduce side reactions in amidation.
  • Temperature: Elevated temperatures (up to reflux) accelerate kinetics but may require careful control to avoid decomposition.
  • Purification: Silica gel column chromatography with ethyl acetate/hexane mixtures (3:7 to 4:1) yields high-purity products (>95%).

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Confirms amide formation with characteristic amide proton signals (δ 8.5–9.0 ppm) and carbonyl carbons (~167 ppm).
  • Mass Spectrometry: Molecular ion peak at m/z 225.3 consistent with C14H13NO.
  • IR Spectroscopy: Amide C=O stretch near 1650 cm⁻¹ and N-H stretch near 3300 cm⁻¹ confirm amide bond.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group in 4-methyl-NN-phenylbenzamide undergoes hydrolysis under acidic or basic conditions, yielding 4-methylbenzoic acid and aniline derivatives. This reaction is critical for understanding the compound’s stability and degradation pathways.

Mechanism and Conditions

  • Acidic Hydrolysis : Prolonged heating with concentrated hydrochloric acid (HCl) cleaves the amide bond, producing 4-methylbenzoic acid and anilinium chloride.

  • Basic Hydrolysis : Refluxing with sodium hydroxide (NaOH) generates 4-methylbenzoate and aniline.

Example
In a study synthesizing NN-arylbenzamides, hydrolysis of a thiourea intermediate under aqueous work-up conditions demonstrated the reversibility of amide formation . For 4-methyl-NN-phenylbenzamide, hydrolysis proceeds as:

4-Methyl-N-phenylbenzamideH2O/H+or OH4-Methylbenzoic acid+Aniline\text{4-Methyl-}N\text{-phenylbenzamide} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{4-Methylbenzoic acid} + \text{Aniline}

Electrophilic Aromatic Substitution

The methyl group activates the benzamide ring toward electrophilic substitution, directing incoming groups to the ortho and para positions. Bromination and nitration are well-documented.

Bromination

Reagents : Bromine (Br2\text{Br}_2) with a Lewis acid catalyst (e.g., FeBr3\text{FeBr}_3).
Product : 3-Bromo-4-methyl-NN-phenylbenzamide (Figure 1).

Conditions :

  • Solvent: Dichloromethane or acetic acid.

  • Temperature: 0–25°C.

Regioselectivity : The methyl group directs bromine to the meta position relative to itself, consistent with its electron-donating nature.

Reaction TypeReagents/ConditionsProductYield
BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_3, 25°C3-Bromo-4-methyl-NN-phenylbenzamide72–85%

Reduction of the Amide Group

The amide functionality can be reduced to a benzylamine derivative using strong reducing agents.

Reagents : Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in anhydrous tetrahydrofuran (THF).
Product : 4-Methyl-NN-phenylbenzylamine.

Mechanism :

4-Methyl-N-phenylbenzamideLiAlH44-Methyl-N-phenylbenzylamine\text{4-Methyl-}N\text{-phenylbenzamide} \xrightarrow{\text{LiAlH}_4} \text{4-Methyl-}N\text{-phenylbenzylamine}

Conditions :

  • Temperature: Reflux (65–70°C).

  • Reaction Time: 4–6 hours .

Cross-Coupling Reactions

The aryl halide derivatives of 4-methyl-NN-phenylbenzamide participate in palladium-catalyzed cross-couplings. For example, Suzuki-Miyaura coupling with boronic acids introduces diverse aryl groups.

Example Reaction :

3-Bromo-4-methyl-N-phenylbenzamide+ArB(OH)2Pd(PPh3)43-Aryl-4-methyl-N-phenylbenzamide\text{3-Bromo-4-methyl-}N\text{-phenylbenzamide} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-Aryl-4-methyl-}N\text{-phenylbenzamide}

Conditions :

  • Catalyst: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%).

  • Base: Na2CO3\text{Na}_2\text{CO}_3.

  • Solvent: Dioxane/water (4:1) .

Oxidation of the Methyl Group

The methyl substituent is oxidized to a carboxylic acid under strong oxidizing conditions.

Reagents : Potassium permanganate (KMnO4\text{KMnO}_4) in acidic or basic media.
Product : 4-Carboxy-NN-phenylbenzamide.

Conditions :

  • Temperature: 80–100°C.

  • Solvent: Aqueous H2SO4\text{H}_2\text{SO}_4 or NaOH.

Mechanistic Insights

  • Electrophilic Substitution : The methyl group activates the benzene ring via electron donation, favoring ortho/para substitution. Steric effects from the amide group may influence regioselectivity .

  • Amide Reduction : LiAlH4\text{LiAlH}_4 cleaves the C–N bond, converting the amide to a primary amine .

These reactions highlight the versatility of 4-methyl-NN-phenylbenzamide in synthetic chemistry, enabling its use as a precursor for pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

Synthesis of 4-Methyl-N-phenylbenzamide

The synthesis of this compound typically involves the condensation of 4-methylbenzoic acid with aniline, often facilitated by dehydrating agents like thionyl chloride or phosphorus trichloride. The reaction conditions usually require elevated temperatures (60-80°C) and solvents such as dichloromethane or toluene. In industrial settings, continuous flow reactors are employed to enhance yield and purity through precise control of reaction conditions.

Key Reaction Conditions

ParameterConditions
Temperature60-80°C
SolventDichloromethane, Toluene
CatalystsPyridine

Chemical Reactions Involving this compound

This compound participates in various chemical reactions:

Reaction TypeDescriptionMajor Products
OxidationConverts methyl group to carboxylic acid4-Methyl-N-phenylbenzoic acid
ReductionConverts amide to amine4-Methyl-N-phenylbenzylamine
SubstitutionElectrophilic substitution on benzene ringHalogenated derivatives

Chemistry

In the field of chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Biology

Research has highlighted its potential as a ligand in biochemical assays. The compound can interact with specific molecular targets, potentially inhibiting enzyme activity, making it a candidate for drug development.

Medicine

Ongoing studies are investigating its use as a pharmaceutical agent, particularly for anti-inflammatory and analgesic applications. For example, derivatives of N-phenylbenzamide have shown antiviral properties against Enterovirus 71 (EV71), indicating that structural modifications can enhance biological activity.

The biological activities of this compound derivatives have been extensively studied:

  • Antiviral Activity : Certain derivatives exhibit significant antiviral effects against EV71 with IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM . This suggests that modifications to the benzene ring can enhance efficacy.
  • Antifungal and Insecticidal Properties : Some derivatives demonstrate antifungal activity against pathogens like Botrytis cinerea, showcasing potential agricultural applications.

Case Study 1: Antiviral Study

A series of N-phenylbenzamide derivatives were synthesized and tested against different strains of EV71. Specific substitutions on the benzene ring significantly enhanced antiviral activity, indicating the importance of structural modifications in drug design .

Case Study 2: Antifungal Research

Research focused on synthesizing novel N-phenylbenzamide derivatives bearing trifluoromethyl groups demonstrated notable antifungal activity against several pathogens, suggesting potential use in agriculture.

Mechanism of Action

The mechanism of action of 4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzyme active sites, thereby inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-Methyl-N-(4-methylphenyl)benzamide (CAS 6876-66-0)

  • Structure : Differs by an additional methyl group on the N-phenyl ring.
  • Molecular Formula: C₁₅H₁₅NO (225.29 g/mol), increasing steric bulk compared to 4-methyl-N-phenylbenzamide.
  • Impact : Enhanced hydrophobicity may alter solubility and receptor binding .

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

  • Structure : Contains a 2-methoxy and 4-methyl substituent on the benzoyl ring and a 4-chloro-N-phenyl group.

4-Methoxy-N-methylbenzamide

  • Structure : Methoxy (electron-donating) group replaces the methyl, with an N-methyl instead of N-phenyl.
  • Impact : Increased solubility due to methoxy’s polarity; loss of π-π stacking from N-phenyl reduces crystallinity .

4-Bromo-N-(2-nitrophenyl)benzamide

  • Structure : Bromo and nitro groups introduce strong electron-withdrawing effects.
  • Impact : Nitro groups may confer metabolic instability but enhance reactivity in photochemical applications .

Key Trends :

  • Fe-mediated synthesis offers milder conditions and higher yields compared to traditional coupling reagents .
  • Low-temperature coupling (-50°C) minimizes side reactions in sensitive syntheses .

Anticonvulsant Activity

  • Active Compounds : this compound derivatives with ortho-methyl groups near the amide NH adopt a conformation (90–120° dihedral angle between rings) that facilitates hydrogen bonding to carbonyl oxygen, critical for maximal electroshock (MES) anticonvulsant activity .
  • Inactive Analogs : Compounds lacking this spatial arrangement (e.g., meta-methyl or bulky substituents) show reduced activity due to hindered hydrogen bonding .

Physicochemical Properties

Compound Melting Point (°C) LogP* Hydrogen Bond Acceptors Hydrogen Bond Donors
This compound 162–163 3.1 2 1
4-Methoxy-N-methylbenzamide N/A 1.8 3 1
N-(4-Chlorophenyl)-...* N/A 3.5 3 1

*Estimated using PubChem data .

Key Insights :

  • Chloro and nitro substituents increase LogP (hydrophobicity), favoring membrane permeability but reducing aqueous solubility .
  • Methoxy groups improve solubility but may reduce bioavailability due to metabolic oxidation .

Biological Activity

4-Methyl-N-phenylbenzamide, a compound with the molecular formula C14_{14}H13_{13}NO, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including pharmacology and agriculture.

This compound is characterized by its amide functional group, which is crucial for its biological activity. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its structure and enhance its activity against various biological targets.

Reaction Type Description Reagents Major Products
OxidationConverts methyl to carboxylic acid derivativePotassium permanganate4-Methyl-N-phenylbenzoic acid
ReductionConverts amide to amineLithium aluminum hydride4-Methyl-N-phenylbenzylamine
SubstitutionElectrophilic substitution on benzene ringHalogenating agentsHalogenated derivatives

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is known to bind to enzyme active sites, potentially inhibiting their activity. This characteristic makes it a candidate for further investigation in drug development, particularly for anti-inflammatory and analgesic applications .

Antiviral Activity

Research has indicated that derivatives of N-phenylbenzamide exhibit antiviral properties. A study synthesized various derivatives and evaluated their activity against Enterovirus 71 (EV71), a virus associated with hand, foot, and mouth disease. Among these compounds, certain derivatives displayed low micromolar IC50_{50} values (5.7 ± 0.8 to 12 ± 1.2 μM), suggesting significant antiviral potential .

Antifungal and Insecticidal Properties

In addition to antiviral activity, some studies have reported antifungal and insecticidal properties of related N-phenylbenzamide derivatives. For instance, compounds were shown to exhibit better in vitro bioactivities against fungal pathogens like Botrytis cinerea at concentrations as low as 50 μg/mL compared to standard treatments .

Case Studies

  • Antiviral Study : A series of N-phenylbenzamide derivatives were synthesized and tested against different strains of EV71. The study found that specific substitutions on the benzene ring significantly enhanced antiviral activity, indicating the importance of structural modifications in drug design .
  • Antifungal Research : Another study focused on the synthesis of novel N-phenylbenzamide derivatives bearing trifluoromethyl groups. These compounds demonstrated notable antifungal activity against several pathogens, showcasing the potential for agricultural applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-phenylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via acylation reactions, where 4-methylbenzoic acid is activated (e.g., using thionyl chloride) and coupled with aniline. Key optimization parameters include:

  • Catalyst Selection : Acid catalysts (e.g., H₂SO₄) improve yields by facilitating amide bond formation .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) under reflux (~120°C) enhance reaction efficiency .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .

Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
CatalystH₂SO₄Increases yield by 20-30%
SolventDMFReduces side reactions
Temperature120°C (reflux)Accelerates reaction kinetics

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Expect aromatic protons at δ 7.2–8.1 ppm (multiplet for phenyl and methyl-substituted benzene) and an amide NH signal at δ 8.5–9.0 ppm .
  • ¹³C NMR : The carbonyl (C=O) appears at ~167 ppm, with methyl carbons at ~21 ppm .
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 225.3 (C₁₄H₁₃NO) .
  • IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve conformational ambiguities in this compound derivatives?

  • Methodological Answer :

  • Crystallography : Use SHELX software to determine molecular packing and hydrogen-bonding patterns. For example, active anticonvulsant benzamides adopt a planar amide group with intermolecular H-bonds to carbonyl oxygen, critical for biological activity .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to optimize geometry and compare with crystallographic data. Active compounds typically show a dihedral angle of 90–120° between the phenyl and benzamide rings .

Table 2: Key Crystallographic Parameters

ParameterActive DerivativesInactive Derivatives
Amide Plane ConformationPlanarNon-planar
Dihedral Angle (Phenyl-Benzamide)90–120°<90° or >120°
Intermolecular H-BondsStrong (2.8–3.0 Å)Weak or Absent

Q. How should researchers address contradictions in reported biological activities of benzamide derivatives?

  • Methodological Answer :

  • Data Analysis : Compare molecular conformations (e.g., via crystallography or NMR) and substituent effects. For example, o-methyl groups near the amide NH enhance anticonvulsant activity by stabilizing H-bonds .
  • Experimental Replication : Standardize assay conditions (e.g., MES test for anticonvulsants) and validate purity (>98%) via HPLC .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem ) to correlate structural features (e.g., trifluoromethyl groups ) with activity trends.

Q. What strategies are effective for designing this compound derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity Optimization : Introduce trifluoromethyl groups to improve metabolic stability and blood-brain barrier penetration .
  • Bioisosteric Replacement : Replace methyl with halogens (e.g., Cl, F) to modulate electronic effects without altering steric bulk .
  • Protease Resistance : Incorporate bulky substituents (e.g., pyrimidine rings ) to reduce enzymatic degradation.

Properties

IUPAC Name

4-methyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-7-9-12(10-8-11)14(16)15-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEOPHYIUYAVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218476
Record name Benzamide, 4-methyl-N-phenyl-
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6833-18-7
Record name 4-Methyl-N-phenylbenzamide
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Record name Benzamide, 4-methyl-N-phenyl-
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Record name Benzamide, 4-methyl-N-phenyl-
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Synthesis routes and methods

Procedure details

Into a 500-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 4-methylbenzoic acid (20 g, 146.90 mmol, 1.00 equiv) in thionyl chloride (60 g). The mixture was stirred for 2 h at 80° C. The mixture was concentrated under vacuum. The residue was dissolved in dichloromethane (200 mL). This was followed by the addition of triethylamine (29.7 g, 293.51 mmol, 2.00 equiv) dropwise with stirring at 0° C. To this was added aniline (13.6 g, 146.04 mmol, 1.00 equiv) dropwise with stirring at 0° C. The resulting solution was allowed to react, with stirring overnight at room temperature. The resulting mixture was washed with 3×100 mL of hydrogen chloride (5%) and 2×100 mL NaOH (5%). The mixture was washed with 3×100 mL of water. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 19.37 g (62%) of 4-methyl-N-phenylbenzamide as a white solid. MS (ESI) m/z 212 ([M+H]+).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Quantity
60 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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